molecular formula C18H22ClNO4S B2505235 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 2034526-17-3

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2505235
CAS No.: 2034526-17-3
M. Wt: 383.89
InChI Key: CZJOJHZWFKICRN-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a hydroxypropyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. This could result in alterations in cellular processes, potentially leading to the observed effects of the compound .

Biochemical Pathways

For instance, some compounds have been found to affect the HIF-1 signaling pathway

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties These studies suggest that such compounds may be metabolized in the body, potentially affecting their bioavailability

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine to form an intermediate, which is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide: Lacks the hydroxypropyl group, which may affect its solubility and reactivity.

    N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide: Lacks the ethoxy group, potentially altering its pharmacokinetic properties.

    N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxybenzenesulfonamide: Lacks the methyl group, which may influence its binding interactions.

Uniqueness

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the ethoxy and methyl groups can influence its pharmacokinetic and pharmacodynamic profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-3-24-18-8-7-16(11-13(18)2)25(22,23)20-10-9-17(21)14-5-4-6-15(19)12-14/h4-8,11-12,17,20-21H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJOJHZWFKICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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